molecular formula C9H10ClFN2O4 B8239179 2-Amino-3-(5-fluoro-2-nitrophenyl)propanoic acid hydrochloride

2-Amino-3-(5-fluoro-2-nitrophenyl)propanoic acid hydrochloride

Cat. No.: B8239179
M. Wt: 264.64 g/mol
InChI Key: XDJJKYGJHOZAQQ-UHFFFAOYSA-N
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Description

2-Amino-3-(5-fluoro-2-nitrophenyl)propanoic acid hydrochloride is a synthetic compound with a molecular formula of C9H10ClFN2O4 It is a derivative of phenylalanine, where the phenyl ring is substituted with a fluorine atom and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(5-fluoro-2-nitrophenyl)propanoic acid hydrochloride typically involves the following steps:

    Nitration: The starting material, 5-fluoro-2-nitrobenzene, undergoes nitration to introduce the nitro group.

    Amination: The nitro compound is then subjected to amination to introduce the amino group at the alpha position.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and amination processes, followed by purification steps such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(5-fluoro-2-nitrophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of 2-Amino-3-(5-fluoro-2-aminophenyl)propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-3-(5-fluoro-2-nitrophenyl)propanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(5-fluoro-2-nitrophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride
  • 2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride

Uniqueness

2-Amino-3-(5-fluoro-2-nitrophenyl)propanoic acid hydrochloride is unique due to the presence of both a fluorine atom and a nitro group on the phenyl ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-amino-3-(5-fluoro-2-nitrophenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O4.ClH/c10-6-1-2-8(12(15)16)5(3-6)4-7(11)9(13)14;/h1-3,7H,4,11H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJJKYGJHOZAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CC(C(=O)O)N)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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